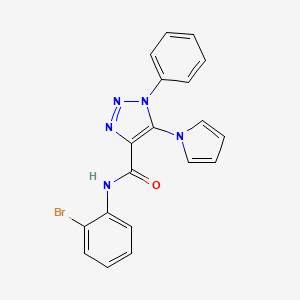

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromophenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN5O/c20-15-10-4-5-11-16(15)21-18(26)17-19(24-12-6-7-13-24)25(23-22-17)14-8-2-1-3-9-14/h1-13H,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSVHAHWCKZZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Br)N4C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between azides and alkynes to form the triazole ring. The bromophenyl and phenyl groups are introduced through substitution reactions, while the pyrrole ring is incorporated via cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural arrangement that includes:

- Triazole ring

- Pyrrole ring

- Bromophenyl group

- Phenyl group

This combination of functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry.

Chemistry

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions:

Synthesis Methods:

- Cycloaddition Reactions : Azides and alkynes react to form the triazole ring.

- Substitution Reactions : Introduction of the bromophenyl and phenyl groups through nucleophilic substitution.

- Cyclization Reactions : Incorporation of the pyrrole ring.

These methods ensure high yields and purity of the desired compound, making it suitable for further synthetic applications.

Biology

The compound is being investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity:

Research indicates significant antimicrobial properties. For instance, related triazole derivatives have shown potent antifungal activity against pathogens such as Rhizoctonia solani, with EC50 values as low as 0.18 μg/mL.

| Compound | Fungi Tested | EC50 Value (μg/mL) |

|---|---|---|

| 5p | Rhizoctonia solani | 0.18 |

| Sclerotinia sclerotiorum | 2.28 | |

| Fusarium graminearum | 1.01 | |

| Phytophthora capsici | 1.85 |

Anticancer Activity:

The compound's efficacy against cancer cells has been documented in various studies. For example, derivatives containing the triazole ring have demonstrated robust antiproliferation activity against non-small cell lung cancer (NSCLC) cells like PC-9 and H460. Notably, some compounds have outperformed standard treatments such as Erlotinib in inhibiting cell growth and inducing apoptosis.

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound as a novel treatment option for various diseases. Its mechanism of action may involve binding to specific enzymes or receptors, inhibiting their activity and leading to various biological effects.

Case Study: Antitumor Activity

A study evaluated the antitumor effects of triazole derivatives on NSCLC cell lines. The results indicated that certain compounds significantly downregulated anti-apoptotic proteins while upregulating pro-apoptotic markers, highlighting their potential as effective cancer therapies.

Industrial Applications

The compound is also utilized in developing new materials and chemical processes. Its unique properties allow it to be integrated into advanced materials for electronics or pharmaceuticals, enhancing their performance characteristics.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

1-(2-Bromophenyl)-1H-pyrrole: Shares the bromophenyl and pyrrole groups.

1-(2,6-Dibromophenyl)-1H-pyrrole: Contains additional bromine atoms.

Pyrrolo[1,2-a]quinolines: Similar nitrogen-containing heterocycles.

Uniqueness

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Triazole ring

- Pyrrole ring

- Bromophenyl group

- Phenyl group

This structural diversity contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar triazole structures often demonstrate potent antifungal and antibacterial activities.

Case Study: Antifungal Activity

A related study evaluated the antifungal effects of 1,2,3-triazole derivatives against several phytopathogenic fungi. The results indicated that certain derivatives exhibited EC50 values as low as 0.18 μg/mL against Rhizoctonia solani, suggesting a strong potential for agricultural applications in disease control .

| Compound | Fungi Tested | EC50 Value (μg/mL) |

|---|---|---|

| 5p | Rhizoctonia solani | 0.18 |

| Sclerotinia sclerotiorum | 2.28 | |

| Fusarium graminearum | 1.01 | |

| Phytophthora capsici | 1.85 |

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. A study focusing on triazole derivatives found that certain compounds exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells.

Research Findings:

In vitro testing revealed that some derivatives had IC50 values indicating effective inhibition of cancer cell proliferation:

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

| 47g | T47D | 27.3 |

These findings suggest that this compound may hold promise as a therapeutic agent in treating specific cancers .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in cellular pathways. Although detailed mechanisms are still under investigation, it is hypothesized that the binding affinity to these targets leads to inhibition of their activity, resulting in the observed antimicrobial and anticancer effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Cycloaddition Reactions : Azides and alkynes undergo cycloaddition to form the triazole ring.

- Substitution Reactions : Introduction of bromophenyl and phenyl groups through nucleophilic substitution.

- Cyclization Reactions : Incorporation of the pyrrole ring via cyclization.

These methods ensure the formation of the desired compound with high yields and purity .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole carboxamides typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed reactions. For example, similar compounds are synthesized by reacting aryl azides with alkyne precursors under inert conditions (e.g., nitrogen atmosphere) in anhydrous DMF, followed by catalytic [(Cp*RuCl)₄] for regioselective triazole formation . Post-reaction, purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and characterization by -/-NMR and HRMS are critical. Adjustments to substituents (e.g., bromophenyl, pyrrole) require tailored protecting groups and stoichiometric optimization.

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : -NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, triazole protons at δ 8.0–10.5 ppm) . -NMR confirms carbonyl carbons (~164–168 ppm) and aryl carbons.

- X-ray Crystallography : Programs like SHELXL refine crystal structures, with anisotropic displacement parameters modeled using SHELX commands (e.g.,

ANIS,DELU) . - Mass Spectrometry : HRMS (ESI) validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can data discrepancies in crystallographic refinement be resolved?

Discrepancies in thermal parameters or occupancy factors are addressed by:

- Applying restraints (e.g.,

SADI,SIMU) in SHELXL to stabilize poorly resolved atoms . - Validating hydrogen bonding and π-π stacking interactions via ORTEP-III graphical models .

- Cross-verifying with DFT-optimized geometries if experimental data is ambiguous.

Q. What experimental designs are effective for evaluating antitumor activity?

- Cell Line Screening : Use NCI-H522 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines, measuring growth inhibition (GP values) via MTT assays .

- Enzyme Inhibition Assays : Target kinases (e.g., B-Raf) or histone deacetylases (HDACs) using fluorescence-based kits, with IC₅₀ determination via dose-response curves .

- Apoptosis Markers : Quantify caspase-3/7 activation or Annexin V staining to confirm mechanistic pathways .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent Modulation : Replace the 2-bromophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess changes in HDAC inhibition .

- Scaffold Hybridization : Fuse the triazole core with thieno[3,2-d]pyrimidine to enhance c-Met kinase selectivity .

- Solubility Optimization : Introduce polar groups (e.g., morpholine, pyridine) or formulate as hydrochloride salts for improved aqueous solubility .

Q. What strategies address low solubility in in vitro assays?

- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability .

- Prodrug Synthesis : Convert the carboxamide to ester prodrugs (e.g., methyl/ethyl esters) for enhanced membrane permeability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.